Product packaging for Sanplas(Cat. No.:CAS No. 127833-57-2)

Sanplas

Cat. No.: B1178260
CAS No.: 127833-57-2
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Description

Current Scientific Landscape and Significance of SAN Studies

Styrene-acrylonitrile (SAN) is a copolymer plastic consisting of styrene (B11656) and acrylonitrile (B1666552). ensingerplastics.com It is known for its transparency, chemical resistance, and high stiffness. ensingerplastics.com The significance of SAN studies in the current scientific landscape lies in its wide range of applications and its role as a precursor to Acrylonitrile Butadiene Styrene (ABS), another common and important thermoplastic. Research is often focused on enhancing its properties, such as thermal stability, strength, and processability, as well as exploring its use in new and advanced material composites. ensingerplastics.com The study of SAN is also relevant in the context of plastic recycling and the development of more sustainable polymer materials.

Evolution of Research Trajectories on SAN

Historically, research on SAN focused on optimizing the polymerization process to control the ratio of styrene to acrylonitrile, which in turn determines the material's final properties. Early studies aimed at improving its basic mechanical and thermal characteristics. Over time, the research trajectory has shifted towards more specialized areas. Current research often involves the blending of SAN with other polymers to create alloys with superior performance characteristics. Furthermore, there is a growing interest in the development of SAN-based nanocomposites, where nanoparticles are incorporated to enhance properties like flame retardancy or UV resistance. A significant area of modern research is also dedicated to improving the sustainability of SAN, including developing more efficient recycling methods and exploring bio-based alternatives for its constituent monomers. A recent patent, for instance, describes the use of SAN as a processing aid in PVC compounds to modify their properties. google.com

Articulation of Scholarly Objectives and Research Scope Pertaining to SAN

The primary scholarly objectives in the field of SAN chemistry are multifaceted. Researchers aim to:

Synthesize novel SAN-based copolymers and blends: This involves creating new materials with tailored properties for specific applications, such as in the automotive, electronics, and medical device industries.

Characterize the structure-property relationships: A fundamental goal is to understand how the molecular structure of SAN copolymers influences their macroscopic properties. This knowledge is crucial for designing new materials with predictable performance.

Investigate degradation and stabilization mechanisms: Researchers are working to understand how SAN degrades under various environmental conditions (e.g., heat, UV light) and to develop effective stabilization strategies to extend its service life.

Develop sustainable end-of-life solutions: A major focus is on creating a circular economy for SAN plastics, including advanced recycling technologies and the development of biodegradable alternatives.

The scope of this research is broad, encompassing organic chemistry, polymer science, materials engineering, and environmental science.

Detailed Research Findings

Research into Styrene-Acrylonitrile (SAN) has yielded a wealth of data on its chemical and physical properties. The ratio of styrene to acrylonitrile in the polymer chain is a critical factor that can be adjusted to modify its characteristics.

PropertyDescriptionImpact of Acrylonitrile Content
Transparency SAN is an amorphous polymer, which gives it excellent clarity and a glossy surface finish. ensingerplastics.comHigher acrylonitrile content can slightly reduce transparency.
Chemical Resistance It exhibits good resistance to a variety of chemicals, including oils, greases, and weak acids and bases.Increased acrylonitrile content generally improves chemical resistance.
Mechanical Strength SAN is known for its rigidity and dimensional stability. ensingerplastics.comHigher acrylonitrile content tends to increase hardness and tensile strength.
Thermal Stability It has a higher heat distortion temperature than polystyrene alone.A greater proportion of acrylonitrile improves heat resistance.

Properties

CAS No.

127833-57-2

Molecular Formula

C5H5N5

Synonyms

Sanplas

Origin of Product

United States

Strategic Synthetic Methodologies for Sanplas and Its Analogs

Innovative Pathways for Sanplas Synthesis

Detailed information on innovative pathways specifically developed for the synthesis of this compound and its analogs is not widely available in the public domain. nih.gov General synthesis methods for this compound are described as typically involving the modification of existing chemical structures, potentially through processes such as halogenation or alkylation reactions, often starting from organic iodine compounds. nih.gov However, specific details regarding novel reaction conditions, reagents, or groundbreaking synthetic strategies tailored for this compound are not extensively documented. nih.gov

Development of Novel Reaction Conditions and Reagents

Due to the limited public documentation of specific synthesis routes for this compound, detailed research findings on the development of novel reaction conditions and reagents for its production cannot be provided based on available information. The general description points towards modifications of existing organic iodine compounds, but the precise conditions and the nature of any novel reagents employed in such modifications are not extensively reported. nih.gov

Asymmetric Synthesis Approaches Towards Chiral this compound Forms

Information regarding asymmetric synthesis approaches specifically applied to the production of chiral forms of this compound is not extensively documented in public literature. The available information primarily describes this compound with a defined molecular formula (C5H5N5) but does not detail the existence or synthesis of specific chiral analogs, nor the stereoselective methods that might be employed for their synthesis. nih.gov

Mechanistic Insights into this compound Formation Reactions

Detailed mechanistic insights into the specific reactions involved in the formation of this compound are not extensively documented in public research. nih.gov While the general synthesis is suggested to involve modifications like halogenation or alkylation of organic iodine compounds, the precise reaction mechanisms, transition states, or kinetic studies specific to this compound synthesis are not widely reported. nih.gov

Green Chemistry Principles Applied to this compound Production

Publicly available information on the application of specific green chemistry principles to the production of this compound is limited. nih.gov The lack of detailed documentation on its synthesis routes makes it challenging to analyze the extent to which solvent-free, reduced-solvent, or energy-efficient protocols are utilized in its manufacturing.

Solvent-Free and Reduced-Solvent Synthesis of this compound

Specific research findings or data tables detailing the use of solvent-free or reduced-solvent synthesis methods for this compound production are not extensively documented in public literature. nih.gov While green chemistry principles advocate for minimizing solvent use, the practical application of these principles in the synthesis of this compound is not widely reported.

Atom Economy and Waste Minimization Strategies in this compound Synthesis

Atom economy, a core principle of green chemistry, emphasizes maximizing the incorporation of all atoms from the starting materials into the final desired product, thereby minimizing waste generation uni.lunih.govontosight.ainih.gov. For the synthesis of complex molecules like purine (B94841) and its analogs, achieving high atom economy is crucial for environmental sustainability and economic efficiency ontosight.ai. Traditional synthetic routes may involve multiple steps, protective groups, and stoichiometric reagents, often leading to significant amounts of by-products and waste uni.lunih.gov.

Applying atom economy principles to this compound synthesis would involve designing routes that favor addition reactions or rearrangements over substitution or elimination reactions that generate substantial leaving groups nih.gov. Evaluating the atom economy of a reaction involves calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage nih.gov.

Waste minimization strategies in this compound chemistry extend beyond atom economy to include the choice of solvents, reagents, and purification methods uni.lunih.gov. Utilizing greener solvents, reducing the number of synthetic steps, and developing more efficient separation techniques are vital for reducing the environmental footprint of purine synthesis uni.lu. For instance, reactions conducted in water or other environmentally benign solvents, or solvent-free reactions, align with waste minimization goals uni.lu. The concept of the Environmental (E) Factor, which quantifies the mass of waste generated per unit mass of product, is another metric used to evaluate the efficiency of a synthetic route.

Advanced Catalytic Systems in this compound Chemistry

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions, directly contributing to improved atom economy and reduced waste uni.lunih.gov. The synthesis of complex heterocycles like purines often requires sophisticated catalytic systems.

Design and Application of Homogeneous Catalysts for this compound Reactions

Homogeneous catalysts, which are in the same phase as the reactants, typically offer high selectivity and activity due to their well-defined structures. Metal complexes are common homogeneous catalysts used in various coupling, cyclization, and functionalization reactions relevant to the construction of purine scaffolds or the introduction of substituents onto the purine ring.

The design of homogeneous catalysts for this compound and its analogs would focus on achieving high turnover numbers (TON) and turnover frequencies (TOF), as well as excellent chemo-, regio-, and stereoselectivity. Ligand design is critical in tuning the electronic and steric properties of the metal center to favor the desired reaction pathway and minimize side reactions. For example, specific palladium or copper catalysts could potentially be designed for cross-coupling reactions to introduce aryl or alkyl groups onto the purine core, a common strategy in the synthesis of substituted purine analogs. Recovering homogeneous catalysts from the reaction mixture can be challenging, but strategies such as the use of supported liquid phase (SLP) catalysts or catalysts with aggregation features are being explored to address this.

Heterogeneous Catalysis for Efficient this compound Transformation

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and recycling. Solid catalysts, such as supported metals, metal oxides, or zeolites, can be readily filtered from the reaction mixture, simplifying downstream processing and reducing waste associated with catalyst separation.

In the context of this compound synthesis, heterogeneous catalysts could be employed for transformations such as hydrogenation, oxidation, or carbon-heteroatom bond formation. For instance, supported metal catalysts (e.g., palladium on carbon) are widely used for the hydrogenation of aromatic rings or the reduction of nitro groups, reactions that might be relevant in the synthesis of purine precursors or modified purines nih.gov. Designing efficient heterogeneous catalysts involves controlling factors such as particle size, support material, and active site dispersion to maximize activity and stability. Novel heterogeneous catalytic systems, including single-atom catalysts (SACs) and single-atom nano-islands (SANIs), are being developed to bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and selectivity with improved recyclability.

Biocatalytic Approaches to this compound Derivatization

Biocatalysis, utilizing enzymes or whole cells as catalysts, offers a highly selective and environmentally friendly approach to chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions (e.g., physiological temperature and pressure, aqueous environments), reducing the need for protecting groups and minimizing the formation of unwanted by-products.

For this compound and its analogs, biocatalytic approaches could be particularly valuable for the selective functionalization of the purine ring or the synthesis of specific stereoisomers of substituted purines. For example, enzymes like methyltransferases are used in the synthesis of S-adenosyl-L-methionine (SAM) analogs, which are modified purine nucleosides. While direct enzymatic synthesis of the purine core might be complex, enzymes could be used for specific steps in a multi-step synthesis or for the late-stage functionalization of pre-formed purine scaffolds. Research into glycosyltransferases and other enzymes involved in nucleotide biosynthesis could also provide insights into potential biocatalytic routes to purine derivatives.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry and continuous processing involve conducting chemical reactions in a continuous stream rather than in discrete batches. This approach offers several advantages for the synthesis of fine chemicals and pharmaceuticals, including improved reaction control, enhanced safety, higher efficiency, and easier scalability.

Applying flow chemistry to this compound synthesis would involve pumping solutions of reactants through heated or cooled reactors, such as tubes or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This can lead to improved reaction reproducibility, higher yields, and reduced impurity profiles compared to batch processes. Flow reactors also facilitate the safe handling of hazardous or energetic reactions due to the smaller reaction volumes involved.

Continuous processing can be integrated with inline analytical techniques (Process Analytical Technology - PAT) for real-time monitoring and control of the reaction, enabling rapid optimization and ensuring consistent product quality. For the synthesis of this compound or its analogs, flow chemistry could be beneficial for reactions that are fast, exothermic, or involve unstable intermediates, potentially leading to more efficient and safer production. The scalability of flow chemistry is often more straightforward than batch processes, as increasing production capacity can be achieved by simply running the system for longer or by numbering up reactors.

Fundamental Mechanistic Investigations of Sanplas Reactivity

Electronic Structure and Reactivity Profiling of Sanplas

Due to the classification of "this compound" as a commercial trade name for a range of PVC compounds rather than a single chemical compound, there is no publicly available scientific literature detailing its specific electronic structure or a comprehensive reactivity profile.

Research in the field of polymer chemistry and materials science provides general insights into the electronic structure of PVC. The basic repeating vinyl chloride unit dictates the polymer's fundamental electronic properties. However, the specific electronic characteristics of "this compound" compounds would be influenced by the proprietary additives and plasticizers used in their formulation, information that is not disclosed in public-facing materials.

Similarly, a detailed reactivity profile, which would include mechanistic investigations and kinetic data for specific reactions, is not available for "this compound." The general reactivity of PVC is known—it can undergo degradation through processes like dehydrochlorination at elevated temperatures or upon exposure to UV radiation. However, the specific reactivity of "this compound" formulations would be tailored by the inclusion of stabilizers and other additives to meet the demands of their intended applications, such as enhancing durability and resistance to environmental factors.

Without access to the proprietary formulation of "this compound" compounds, a scientifically rigorous analysis of its electronic structure and reactivity profile, complete with detailed research findings and data tables, is not possible.

Computational and Theoretical Frameworks for Sanplas Research

Quantum Chemical Calculations of Sanplas

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of DOTP. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has been effectively employed to investigate the reaction mechanisms involved in the synthesis of Dioctyl terephthalate (B1205515). One key application has been in studying the alcoholysis of polyethylene (B3416737) terephthalate (PET) using 2-ethyl-1-hexanol, catalyzed by choline (B1196258) chloride-based deep eutectic solvents (ChCl-based DESs), to produce DOTP.

In such studies, DFT calculations help to elucidate the role of hydrogen bonds between 2-ethyl-1-hexanol and the DES, which are crucial in accelerating the degradation of PET and the subsequent formation of DOTP. These theoretical models propose a mechanism that aligns with experimental observations, providing a molecular-level understanding of the catalytic process.

While DFT has been applied to the synthesis of DOTP, similar detailed studies have also been conducted on its isomer, Dioctyl Phthalate (B1215562) (DOP). For instance, the geometrical parameters of the ground state and the infrared (IR) spectrum of DOP have been calculated using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net Such calculations are instrumental in understanding the molecular structure and vibrational modes of these plasticizers. researchgate.net

Currently, there is a limited body of publicly available research that applies ab initio methods specifically to determine the electronic structure of Dioctyl terephthalate. Ab initio calculations, which are based on first principles without empirical parameters, are computationally intensive but offer a high degree of accuracy.

While direct ab initio studies on DOTP are scarce, the methodologies have been extensively used to study the electronic structure of related and simpler molecules, providing a framework for potential future research on DOTP. For complex systems, these methods can precisely predict molecular geometries, energy levels, and electronic properties. riken.jp The application of such methods to DOTP would be invaluable in obtaining a more precise understanding of its electronic characteristics, which in turn govern its physical and chemical behaviors.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules, offering insights into the macroscopic properties of materials based on their microscopic behavior. While specific MD studies on DOTP are not abundant, extensive research on the closely related isomer, Dioctyl Phthalate (DOP), in polyvinyl chloride (PVC) provides a strong analogous framework for understanding the behavior of DOTP. mdpi.comnih.gov

MD simulations have been instrumental in investigating the plasticizing effect of DOP on PVC. These simulations model the interactions between the plasticizer and the polymer chains, explaining how these interactions lead to increased flexibility and a lower glass transition temperature (Tg) of the material. mdpi.commater-rep.com The insights gained from these studies are largely applicable to DOTP due to its structural similarity to DOP.

A detailed conformational analysis of Dioctyl terephthalate is challenging due to its high flexibility. nih.gov Computational methods, such as molecular mechanics and DFT calculations, are essential for exploring the vast conformational space of such molecules. nih.govresearchgate.netmdpi.com

The dynamics of plasticizers like DOTP in polymer environments, such as PVC, are a key area of investigation using MD simulations. These simulations can model the diffusion of the plasticizer within the polymer matrix, which is related to its long-term stability and migration resistance. mdpi.comnih.gov

Studies on DOP in PVC have shown that the plasticizer molecules position themselves between the PVC chains, thereby reducing the strong intermolecular forces between them. mdpi.com This separation increases the free volume and allows for greater mobility of the polymer chains, resulting in a more flexible material. nih.gov The strength of the interaction between the plasticizer and the polymer is a critical factor, with stronger interactions leading to better compatibility and reduced migration. mdpi.com

The following table summarizes key findings from an MD simulation study on PVC plasticized with DOP, which can be considered indicative of the behavior of a DOTP-plasticized system.

PropertyPure PVCPVC-DOPObservation
Glass Transition Temperature (Tg)HigherLowerDOP reduces the Tg of PVC, indicating a plasticizing effect. mdpi.com
Intermolecular Interaction EnergyStrongerWeakerDOP weakens the intermolecular forces between PVC chains. mdpi.com
Polymer Chain MobilityLowerHigherThe presence of DOP increases the movement of PVC chains. mdpi.com

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling of the reactivity and selectivity of Dioctyl terephthalate often focuses on its synthesis and degradation pathways. Kinetic modeling, in particular, is a valuable tool for optimizing production processes.

A pseudo-homogeneous kinetic model has been developed for the production of DOTP through the esterification of terephthalic acid (PTA) and 2-ethylhexanol. colab.wsresearchgate.net This model treats the two-step consecutive reaction and can be used to predict reaction rates under various conditions of temperature, catalyst concentration, and reactant ratios. colab.ws The model's parameters are typically estimated by fitting them to experimental data. colab.ws Such models are crucial for reactor design and process optimization to improve yield and reduce energy consumption. colab.ws

The table below presents the key reactions in the esterification process for DOTP production, which are the basis for kinetic modeling.

Reaction StepEquationDescription
Step 1PTA + 2-EH ⇌ MOTP + H₂OFormation of Mono-octyl terephthalate (MOTP). This is often the rate-controlling step. colab.ws
Step 2MOTP + 2-EH ⇌ DOTP + H₂OFormation of Dioctyl terephthalate (DOTP).

Furthermore, predictive models based on Quantitative Structure-Property Relationships (QSPR) can be developed to correlate the molecular structure of plasticizers with their physical properties and performance in polymers. uobasrah.edu.iqnih.gov While specific QSPR models for DOTP are not widely reported, the methodology has been applied to phthalate plasticizers in general, predicting properties such as the low-temperature flex point. uobasrah.edu.iq

Machine Learning and AI Applications in this compound (PVC) Chemical Space Exploration

The chemical space for PVC formulations is extensive, encompassing a wide variety of plasticizers, stabilizers, and other additives that dictate the final properties of the material. Machine learning (ML) and artificial intelligence (AI) are transformative in navigating this complexity, enabling the prediction of material properties and the discovery of novel formulations. uobasrah.edu.iqnewswade.com

Researchers have successfully employed ML algorithms to analyze and predict the characteristics of PVC materials. For instance, machine learning models have been developed to identify and quantify the concentration of plasticizers in historical PVC objects using spectroscopic data. uni-lj.siresearchgate.net This non-destructive approach is crucial for understanding the degradation and preservation of PVC artifacts. Furthermore, AI has been utilized to predict the thermal degradation of vinyl polymers, offering insights into their stability and lifespan under various conditions. nih.govresearchgate.net

Table 1: Applications of Machine Learning in PVC Research

Application Area Machine Learning Technique Objective Reference
Plasticizer Analysis Various classification and regression models Identification and quantification of plasticizers in PVC uni-lj.siresearchgate.net
Thermal Degradation Artificial Neural Network (ANN) Prediction of thermal degradation behavior nih.gov
Mechanical Properties Artificial Neural Network (ANN), Support Vector Machines (SVM), Gaussian Processes (GP) Prediction of bulk-specific gravity in modified asphalt (B605645) mixtures containing PVC hw.ac.uk
Material Design Generative AI, Reinforcement Learning Discovery of new polymers with enhanced properties mit.eduarxiv.org

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies on this compound (PVC) Analogs

Quantitative Structure-Property Relationship (QSPR) studies, a field closely related to QSRR/QSSR, are instrumental in understanding how the chemical structure of additives influences the macroscopic properties of PVC materials. These studies establish mathematical relationships between the molecular descriptors of compounds and their observed physical or chemical properties.

A notable application in the context of PVC is the QSPR analysis of phthalate plasticizers. uobasrah.edu.iq Plasticizers are crucial components of flexible "this compound" formulations, and their effectiveness is determined by their molecular structure. In one study, researchers used quantum chemical calculations to derive structural parameters for a series of phthalate plasticizers. uobasrah.edu.iq These parameters, including total energy, polarity, and surface area, were then correlated with the low-temperature flex point (Tf) of the plasticized PVC. The resulting QSPR model demonstrated a strong correlation, enabling the prediction of plasticizer performance based on its molecular structure. uobasrah.edu.iq

While QSSR (Quantitative Structure-Selectivity Relationship) is more commonly applied in catalysis, its principles can be extended to the selection of additives for PVC. nih.govnih.gov For example, by developing models that correlate the structural features of different heat stabilizers with their efficiency in preventing PVC degradation, one can selectively choose the most effective stabilizer for a specific application. plasticsengineering.orgresearchgate.net

Table 2: Descriptors Used in QSPR Study of Phthalate Plasticizers for PVC

Descriptor Type Examples
Quantum Chemical Total Energy (T.E), Dipole Moment (D.M)
Physicochemical Log P, Refractivity (Ref)
Geometric Surface Area (SURFACE APPRO, SURFACE GRID)
Topological Wiener index, Kier & Hall indices

Data sourced from a study on QSPR of phthalate plasticization for PVC. uobasrah.edu.iq

Chemoinformatics and Database Mining for this compound (PVC)-Related Structures

Chemoinformatics provides the tools and techniques to manage and analyze the vast amount of data associated with chemical compounds and materials. whiterose.ac.ukuniversiteitleiden.nl For a versatile material like PVC, which can be formulated in countless ways, chemoinformatics is essential for systematically exploring the formulation space and identifying promising new compositions.

Public and private chemical databases contain information on millions of molecules, including many potential additives for PVC such as plasticizers, stabilizers, and flame retardants. nih.gov By employing data mining techniques, researchers can search these databases for molecules with specific structural features or predicted properties that would be beneficial for "this compound" products. whiterose.ac.ukresearchgate.net

Virtual screening is a powerful chemoinformatics tool that can be used to rank a large library of compounds based on their predicted activity or property of interest. whiterose.ac.uk For instance, one could virtually screen a database of potential plasticizers to identify those with a high predicted compatibility with PVC and a low migration rate. This in silico approach significantly reduces the time and cost associated with experimental screening.

The integration of chemoinformatics with materials science databases allows for the creation of comprehensive datasets that link chemical structures to material performance. By mining these databases, it is possible to uncover structure-property relationships that can guide the design of new and improved "this compound" formulations.

Advanced Analytical Methodologies in Sanplas Characterization

Sophisticated Spectroscopic Techniques for Structural Elucidation of Sanplas (TOTM)

Spectroscopic methods are indispensable for confirming the molecular structure of TOTM and identifying any related impurities or transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of TOTM. Specifically, ¹H NMR provides a detailed map of the hydrogen atoms within the molecule, confirming the presence of both the aromatic benzene (B151609) ring and the aliphatic ester side chains.

Key features in the ¹H NMR spectrum of TOTM include signals corresponding to the aromatic protons on the trimellitate core and a complex series of overlapping signals from the numerous protons of the three 2-ethylhexyl side chains. chemicalbook.com The integration of these signal areas allows for the verification of the ratio of aromatic to aliphatic protons, confirming the correct esterification of the trimellitic acid core.

Table 1: Representative ¹H NMR Spectral Data for Trioctyl Trimellitate (TOTM)

Chemical Shift (ppm)MultiplicityAssignment
~8.0 - 8.2mAromatic protons (C₆H₃)
~4.1 - 4.3mMethylene protons (-OCH₂) adjacent to the ester carbonyl
~1.2 - 1.7mMethylene and methine protons of the ethyl and hexyl groups
~0.8 - 1.0mTerminal methyl protons (-CH₃) of the ethyl and hexyl groups
Note: 'm' denotes a multiplet, indicating complex spin-spin coupling.

Mass Spectrometry (MS) is vital for determining the molecular weight of TOTM and for identifying its metabolites and degradation products. nih.govnist.gov Electron Ionization (EI) is a common technique used for this purpose. The mass spectrum of TOTM displays a molecular ion peak corresponding to its molecular weight (546.8 g/mol ), although it can be weak due to fragmentation. nist.govnih.gov

More significantly, MS is used to study the transformations of TOTM. For instance, in biological systems, TOTM can be metabolized through hydrolysis and oxidation. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are exceptionally sensitive for detecting these metabolites in complex matrices like urine. nih.govnih.govnih.gov This method allows for the identification of primary metabolites such as mono-(2-ethylhexyl) trimellitate (MEHTM) and its further oxidized derivatives. nih.gov

A patent for a gas chromatography-mass spectrometry (GC-MS) method specifies using an EI source with an ion source temperature of 240°C and monitoring the m/z 305.05 fragment for quantification. google.com

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. photothermal.comedinst.com They are particularly useful for studying the interactions of TOTM within a polymer matrix like Polyvinyl Chloride (PVC).

Infrared (IR) Spectroscopy: The IR spectrum of TOTM is characterized by a strong absorption band around 1726-1728 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretching vibration. researchgate.netscribd.com Other significant peaks include those for C-H stretching in the aliphatic chains (around 2800-3000 cm⁻¹) and C-O stretching vibrations (around 1100-1300 cm⁻¹). researchgate.net Attenuated Total Reflectance (ATR)-IR spectroscopy has been used to study the diffusion of TOTM in PVC films and to differentiate between free and aggregated carbonyl group states. researchgate.netscribd.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. edinst.commt.com While IR is more sensitive to polar bonds like C=O, Raman is more sensitive to non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic ring. photothermal.comtriprinceton.org This can be useful for studying the orientation and conformation of TOTM molecules within a polymer.

Table 2: Key Vibrational Bands for TOTM Characterization

Wavenumber (cm⁻¹)TechniqueAssignment
~2800-3000IRC-H asymmetric and symmetric stretching
~1728IRC=O ester carbonyl stretching
~1574, 1607IRC=C aromatic ring stretching
~1102-1305IRC-O stretching

X-ray Diffraction (XRD) is a technique used to analyze the atomic and molecular structure of a crystal. Since TOTM is a viscous liquid at room temperature (melting point ~ -46 °C), solid-state analysis via X-ray crystallography is not standard. nih.gov However, XRD can be applied to study the effects of TOTM on the crystallinity of polymers it is mixed with, such as PVC. The addition of plasticizers like TOTM generally leads to a decrease in the crystallinity of the polymer, which can be observed as a broadening of the diffraction peaks in the XRD pattern of the polymer-plasticizer blend.

Chromatographic and Separation Science Development for this compound (TOTM)

Chromatographic techniques are essential for separating TOTM from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of TOTM, especially at trace levels. nih.govnih.gov Method development focuses on optimizing several parameters to achieve good separation, sensitivity, and speed.

Stationary Phase (Column) Selection: The choice of the column is critical. Due to the non-polar nature of TOTM, reversed-phase chromatography is typically employed. C8 and C18 columns are common choices, with the alkyl chains providing a hydrophobic stationary phase that interacts with the TOTM molecule. One developed method for determining TOTM released from PVC medical devices utilized an Inertsil-C8 column (50 mm x 2.1 mm, 5 µm). nih.govnih.gov

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent and water. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. youtube.com The ratio of organic solvent to water is adjusted to control the retention time of TOTM. For example, an isocratic mobile phase of acetonitrile and water (90:10, v/v) has been successfully used. nih.govnih.gov

Detection: While UV detection is possible due to the aromatic ring in TOTM, mass spectrometry (MS) offers far greater sensitivity and selectivity, making it the preferred detector for trace analysis. nih.gov LC-MS/MS methods have been developed with limits of detection as low as 0.5 ng/mL. nih.govnih.gov

Table 3: Example HPLC Method Parameters for TOTM Analysis

ParameterCondition
Column Inertsil-C8 (50 mm x 2.1 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile:Water (90:10, v/v) nih.gov
Flow Rate 0.2 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Ionization Mode Positive Ion Electrospray (ESI+) nih.gov

Gas Chromatography (GC) Applications in this compound Volatile Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds present in or migrating from plasticizer mixtures like this compound. core.ac.uknih.gov The method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of this compound, GC is primarily used to identify and quantify residual monomers, solvents, and low-molecular-weight plasticizers or their degradation products.

The standard procedure for analyzing plasticizers involves an initial solvent extraction to separate the additives from the polymer resin, followed by injection into the GC system. polymersolutions.comgcms.cz For screening unknown plasticizers, GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, providing both separation and structural identification. polymersolutions.com Flame Ionization Detectors (FID) are also commonly used for quantification due to their high sensitivity to organic compounds. core.ac.uk Pyrolysis-GC-MS is another advanced application where the polymer sample is heated to decomposition, and the resulting volatile fragments, including plasticizers, are analyzed to identify the composition of the original material. chromatographyonline.com

Key Research Findings from GC Analysis of Plasticizers:

Identification of Components: GC-MS has been successfully used to identify a wide range of plasticizers in various materials, including common phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP). polymersolutions.comgcms.cz

Quantitative Analysis: Stable isotope dilution GC-MS procedures have enabled precise quantification of plasticizer levels, even at parts-per-million (ppm) concentrations in food samples that have been in contact with packaging. core.ac.uk

Migration Studies: The technique is critical for studying the migration of plasticizers from packaging materials into foodstuffs, with studies showing DEHA levels ranging from 1.0 to 212 mg/kg in various foods. core.ac.uk

Thermal Desorption: Direct thermal desorption GC-MS avoids the use of solvents, which can be a source of contamination, providing a clean method for analyzing plasticizers directly from plastic materials. gcms.czresearchgate.net

Table 1: Common Plasticizers Identified by Gas Chromatography

Compound Name Abbreviation Typical Application
Di(2-ethylhexyl) phthalate DEHP General purpose PVC plasticizer
Dibutyl phthalate DBP Plasticizer for vinyl foams
Benzyl butyl phthalate BBP Flooring, automotive trim
Diisononyl phthalate DINP Wires, cables, vinyl products
Di(2-ethylhexyl) adipate DEHA Food wrap films
Trioctyltrimellitate TOTM Medical devices, high-temp applications

Capillary Electrophoresis and Field-Flow Fractionation for this compound Mixtures

Capillary Electrophoresis (CE) offers a high-resolution separation mechanism for charged or polar compounds in complex mixtures. While less common than GC or LC for routine plasticizer analysis, CE is valuable for separating components in aqueous extracts or for specific applications where high separation efficiency is required. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral plasticizer molecules by incorporating surfactants into the buffer. researchgate.net CE is particularly useful for analyzing water-soluble polymers and additives. researchgate.net The technique's potential lies in its ability to handle small sample volumes and provide rapid analysis for specific target analytes within this compound formulations.

Field-Flow Fractionation (FFF) is a powerful, chromatography-like separation technique that operates without a stationary phase, making it ideal for characterizing macromolecules and nanoparticles gently and without shear degradation. wikipedia.orgmpg.de Separation is achieved by applying a perpendicular field (such as flow, centrifugal force, or a thermal gradient) to a laminar flow in a thin, open channel. wikipedia.orgmpg.de

For this compound mixtures, which can contain polymeric plasticizers or exist as colloidal suspensions, Asymmetric Flow Field-Flow Fractionation (AF4) is particularly relevant. mpg.de In AF4, a cross-flow field separates components based on their translational diffusion coefficient, which is related to their hydrodynamic size. wyatt.com This allows for the size-based separation of polymer chains or aggregates in the nanometer to micrometer range. mpg.de Thermal FFF (ThFFF) is another variant suitable for separating synthetic polymers in organic solvents based on both molar mass and chemical composition. wikipedia.orgnih.gov

Key Research Findings from FFF:

Broad Separation Range: FFF techniques can separate analytes ranging from a few nanometers to over 100 µm. nih.gov

Gentle Separation: The absence of a stationary phase prevents shear forces that can degrade high-molecular-weight polymers, preserving the sample's integrity. wyatt.com

High-Resolution Characterization: FFF is effective for the fractionation and characterization of various polymers and nanoparticles. mpg.de It can be coupled with other detectors to provide comprehensive information on size and composition. dtu.dk

Hyphenated Analytical Systems in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples like this compound plasticizers.

LC-MS/MS and GC-MS for Complex this compound Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for plasticizer analysis. polymersolutions.com It combines the high separation power of GC with the definitive identification capabilities of MS. core.ac.uk Following extraction from the polymer matrix, the sample is vaporized and separated in the GC column. Eluting compounds are then ionized, and the resulting mass fragments create a unique "fingerprint" for each compound, allowing for unambiguous identification by comparison to spectral libraries. chromatographyonline.com GC-MS is highly sensitive and selective, making it ideal for trace analysis of plasticizers that may have migrated into food or other products. core.ac.ukpolymersolutions.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the prevailing technique for analyzing a broad range of plasticizers, including those that are less volatile and not suitable for GC analysis. nih.gov It allows for the simultaneous analysis of multiple classes of plasticizers, such as phthalates, adipates, citrates, and organophosphate esters. nih.gov The initial separation is performed by LC, after which the analyte is ionized (often using atmospheric pressure chemical ionization - APCI) and enters the tandem mass spectrometer. researchgate.net Here, a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored, providing exceptional selectivity and sensitivity. This technique is especially powerful for analyzing complex matrices like food, beverages, and environmental samples with minimal sample preparation. nih.govnih.govbenthamdirect.com

Table 2: Comparison of GC-MS and LC-MS/MS for Plasticizer Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Suitability Volatile and semi-volatile compounds Wide range, including low-volatility and high-molecular-weight compounds irbnet.de
Sample Preparation Often requires extraction and sometimes derivatization polymersolutions.com Can often analyze samples with minimal extraction ("dilute-and-shoot") nih.gov
Primary Application Identification of unknown plasticizers, analysis in polymers polymersolutions.comchromatographyonline.com Quantification of multiple plasticizer classes in complex matrices (food, air) nih.gov
Ionization Technique Electron Impact (EI), Chemical Ionization (CI) core.ac.uk Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) researchgate.net
Sensitivity High, capable of detecting ppm to ppb levels core.ac.uk Very high, excellent for trace-level quantification nih.gov

Coupling of Spectroscopic Techniques for Comprehensive this compound Characterization

To achieve a thorough understanding of this compound compositions, which can include polymers, fillers, and various additives, multiple spectroscopic techniques are often used in conjunction. mdpi.com These methods provide information at a molecular level. ebrary.net

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups within the plasticizer and polymer molecules. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy is excellent for identifying groups with strong dipoles like esters, which are characteristic of many plasticizers. measurlabs.com Raman spectroscopy is complementary, providing better signals for groups with weak dipoles. measurlabs.com The combination of both provides a more complete vibrational fingerprint of the material. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the chemical structure and dynamics of polymers and plasticizers within the solid material. measurlabs.comkinampark.com It can help understand the interactions between the plasticizer and the polymer chains. kinampark.com

Combined Techniques: For a full characterization, it is common to use a combination of chromatographic and spectroscopic methods. For example, after separating fractions of a this compound mixture using a technique like FFF, each fraction can be analyzed by FTIR or NMR to determine its specific chemical identity. This multi-technique approach ensures a comprehensive characterization of the material's chemical and molecular properties. measurlabs.com

Development of Novel Sensor Platforms for this compound Detection

The demand for rapid, portable, and real-time monitoring of plasticizers like those in this compound formulations has driven the development of novel sensor platforms. These sensors are designed to detect the presence of plasticizers that may migrate from consumer products or contaminate the environment.

Electrochemical Sensors: Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed for the detection of specific ions. researchgate.net By incorporating specific ionophores and plasticizers into a polymer membrane (often PVC), electrodes can be made selective for certain compounds. The plasticizer itself plays a crucial role in the sensor membrane, influencing its compatibility with the polymer, volatility, and solubility, which in turn affects the sensor's linear response range, sensitivity, and selectivity. researchgate.net

Optical and Fluorescence Sensors: Fluorescence-based sensors offer high sensitivity for detecting plasticizers. acs.org One novel approach involves using porous crystalline ribbons that exhibit enhanced fluorescence when phthalate molecules diffuse into their structure and suppress the intramolecular rotation of specific chemical groups. acs.org This mechanism allows for the "turn-on" detection of phthalates like DEHP at concentrations as low as 0.03 parts per billion (ppb). acs.org

Acoustic Wave Sensors: Devices such as quartz crystal microbalance (QCM) and surface acoustic wave (SAW) sensors can be coated with polymer-plasticizer blends to create chemically sensitive layers. youtube.comaiche.org When target analytes like BTEX (benzene, toluene, ethylbenzene, and xylene) absorb into the coating, the mass and viscoelastic properties of the layer change, causing a measurable shift in the sensor's resonant frequency. youtube.com The addition of a plasticizer to the polymer coating increases the free volume and chain mobility, enhancing the absorption of analytes and thus the sensor's sensitivity. youtube.com

These emerging sensor technologies hold promise for in-situ and real-world applications, moving beyond traditional laboratory-based instrumentation for the detection of plasticizer compounds. acs.org

Diversified Research Applications and Functionalization of Sanplas

Environmental Applications of Sanplas-Derived Technologies

While there is no specific research on "this compound" for environmental applications, the development of new chemical technologies for remediation and purification is a highly active field. A company named SANPLAST notes its use of a factory sewage treatment plant for industrial and municipal wastes. sanplast.pl

Catalytic Roles of this compound for Environmental Remediation

Catalysis plays a vital role in environmental remediation by accelerating the breakdown of pollutants into less harmful substances. longdom.orglongdom.org A new compound, if it possessed catalytic activity, could be applied to degrade environmental contaminants. researchgate.net

Potential catalytic applications include:

Photocatalysis: If the compound could absorb light and generate reactive oxygen species, it could be used to break down organic pollutants in water or air. longdom.org

Heterogeneous Catalysis: As a solid catalyst, it could be used in packed-bed reactors to treat industrial effluent or contaminated groundwater. researchgate.net The catalyst's stability and reusability would be critical for practical applications. nih.gov

Electrocatalysis: Driving remediation reactions using electrical energy, which can offer high efficiency and control.

The effectiveness of a catalyst is typically evaluated based on its activity, selectivity towards the target pollutant, and long-term stability under operational conditions. mdpi.com

Sustainable Energy Conversion and Storage Research Involving this compound

There is currently no available research detailing the use of "this compound" in sustainable energy conversion and storage.

This compound in Catalysis Science and Engineering

Information regarding the application of "this compound" in catalysis science and engineering is not present in the current body of scientific literature.

Design of this compound-Based Catalysts for Industrial Chemical Processes

No studies have been found that describe the design or use of "this compound"-based catalysts for industrial chemical processes.

Electrocatalysis and Photocatalysis Research with this compound

There is no available research on the role of "this compound" in electrocatalysis or photocatalysis.

Bio-Inspired and Bio-Mimetic Research Utilizing this compound (excluding direct human applications)

Scientific literature does not currently contain any research on the use of "this compound" in bio-inspired or bio-mimetic studies.

Interactions of this compound with Microorganisms in Environmental Contexts

There are no documented studies on the interactions between "this compound" and microorganisms in environmental contexts.

This compound as Probes in Biochemical Research (excluding human biology)

No research is available on the application of "this compound" as probes in biochemical research outside of human biology.

Structure Activity Relationship Sar Studies and Rational Design of Sanplas Analogs

Rational Design Principles for Modifying Sanplas Properties for Specific Research Goals

The principles of rational design involve the targeted modification of a known chemical structure to enhance or alter its properties. As there is no single, established structure for "this compound," it is impossible to outline rational design principles for its modification. In the context of the commercial products, modifying properties would involve reformulating the PVC blend, which is a materials science approach rather than a medicinal chemistry or molecular design one.

High-Throughput Screening and Combinatorial Approaches in this compound Analog Discovery

High-throughput screening and combinatorial chemistry are techniques used to rapidly synthesize and test large libraries of related molecules to identify compounds with desired activities. These methods are predicated on having a core molecular scaffold to which various chemical groups can be systematically added. The absence of a defined "this compound" scaffold precludes any discussion of its analog discovery through these methods.

Historical Development and Future Trajectories in Sanplas Research

Pioneering Discoveries and Foundational Research on Sanplas

Based on available information, the foundational research on this compound appears linked to the exploration of organic iodine compounds for their biological activities. While specific "pioneering discoveries" detailing the initial synthesis or isolation of this compound are not extensively documented in the readily available public literature, its mention in a US patent application from 1999 indicates that the compound, or formulations containing it, was recognized and being considered for applications such as anti-insect and anti-termite treatments in wood adhesives by the late 20th century. googleapis.com This suggests that research into its properties and potential uses was underway prior to this time, likely driven by the known efficacy of other organic iodine compounds in similar applications.

Key Methodological Advancements and Their Impact on this compound Studies

Detailed information on specific methodological advancements directly impacting this compound studies is not widely available in the public domain. However, research into organic iodine compounds and their applications in pest control and antimicrobial treatments generally relies on a range of analytical and biological evaluation techniques. Methodological advancements in areas such as:

Synthesis Techniques: Improved methods for synthesizing organic iodine compounds, potentially involving advanced halogenation or alkylation processes, would likely influence the accessibility and purity of this compound for research purposes. smolecule.com

Analytical Chemistry: Techniques like chromatography and spectroscopy are crucial for identifying, quantifying, and characterizing organic iodine compounds. Advancements in these areas would enable more precise analysis of this compound in various formulations and environmental matrices.

Biological Assays: Standardized in vitro and in vivo assays for evaluating insecticidal and antimicrobial activity are fundamental to understanding the efficacy of compounds like this compound. Methodological improvements in these assays, including the development of models for synergistic effects, would directly impact the study of this compound's biological properties. smolecule.com

Formulation Science: Research into developing effective formulations for delivering active compounds is critical for their practical application. Advancements in formulation science, particularly for incorporating organic iodine agents into products like wood adhesives or pest control formulations, would be relevant to this compound. googleapis.com

The impact of these general methodological advancements on specific this compound studies would be in enabling more accurate characterization, more reliable assessment of biological activity, and the development of more effective application methods, even if specific studies detailing these impacts for this compound are not widely published.

Current Research Trends and Emerging Paradigms in this compound Chemistry

Current publicly available information does not extensively detail ongoing research trends specifically focused on the chemical compound this compound. However, considering its classification and reported uses, potential current or emerging research paradigms might align with broader trends in related areas:

Synergistic Formulations: Given its reported use in synergistic formulations with other insecticides smolecule.com, research may be exploring novel combinations to enhance efficacy, broaden the spectrum of activity, or mitigate resistance development in pests and microorganisms.

Environmental Fate and Impact: With increasing focus on the environmental impact of chemical agents, research trends likely include investigating the degradation pathways, persistence, and potential ecological effects of organic iodine compounds like this compound.

Mechanism of Action: While this compound is identified as an insecticide and antimicrobial smolecule.com, detailed studies into its specific molecular mechanism of action in target organisms could be an area of ongoing research.

Novel Synthesis Routes: Exploring more efficient, cost-effective, or environmentally friendly synthesis methods for organic iodine compounds could be a relevant research area that might include or be applicable to this compound. smolecule.com

Without specific published studies on this compound, these trends are inferred based on the general research landscape for similar compounds and applications.

Challenges and Opportunities in this compound-Related Research

Based on the limited public information, challenges and opportunities in this compound-related research could include:

Challenges:

Limited Public Data: A significant challenge appears to be the lack of extensive public data on its specific chemical structure, properties, and detailed research findings.

Synthesis Scalability: Developing cost-effective and scalable synthesis methods for specific organic iodine compounds can be challenging. smolecule.com

Formulation Stability: Ensuring the stability and efficacy of formulations containing this compound over time and under various environmental conditions can present technical hurdles. googleapis.com

Regulatory Requirements: Navigating the regulatory landscape for new insecticides and antimicrobial agents requires extensive data and can be a lengthy process.

Opportunities:

Development of Synergistic Products: Further research into synergistic formulations could lead to the development of more potent and sustainable pest control and antimicrobial solutions. smolecule.com

Targeted Applications: Understanding the specific efficacy of this compound against particular pests or microorganisms could open opportunities for targeted applications. smolecule.com

Improved Synthesis: Research into novel synthesis routes could lead to more efficient and environmentally benign production methods. smolecule.com

Structure-Activity Relationship Studies: If the specific structure were more widely studied, research could focus on modifying the structure to enhance efficacy or reduce potential drawbacks.

Intellectual Property and Patent Landscape from a Research Perspective

The mention of this compound in a 1999 US patent application related to anti-insect and anti-termite agents for wood adhesives googleapis.com indicates that there has been intellectual property activity surrounding the compound or its use in specific applications. From a research perspective, the patent landscape is crucial as it outlines existing protections and can guide future research directions to avoid infringement and identify areas for novel invention.

Analyzing patents mentioning "this compound" would provide insights into:

Specific Formulations: Patents may detail specific compositions containing this compound and other active or inactive ingredients. googleapis.com

Application Methods: Patented technologies might cover specific ways of applying this compound-containing formulations. googleapis.com

Synergistic Combinations: Patents could protect specific synergistic mixtures involving this compound and other compounds. smolecule.com

Manufacturing Processes: Novel or improved synthesis or manufacturing processes for this compound might be patented. smolecule.com

Researchers would need to consult patent databases to fully understand the intellectual property landscape, which can influence research focus (e.g., exploring alternative synthesis routes, novel applications, or different synergistic partners) and potential for commercialization of research findings. The existence of patents suggests that research has progressed to a stage where specific applications or formulations were deemed novel and inventive.

Q & A

Basic Research Questions

Q. How can researchers systematically identify existing literature on Sanplas to avoid redundancy in experimental design?

  • Method : Use structured Boolean operators in Google Scholar (e.g., intitle:"this compound" AND (synthesis OR characterization) to target studies on synthesis pathways or material properties). Cross-reference Scopus and Web of Science for pre-1995 studies, as Google Scholar may lack older publications .
  • Data Validation : Prioritize journals with open-access data policies (e.g., PLOS) to verify raw datasets and experimental conditions .

Q. What criteria should guide hypothesis formulation for this compound-related studies?

  • Framework : Align hypotheses with unresolved gaps identified in literature reviews (e.g., conflicting reports on this compound’ thermal stability). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure testable predictions .
  • Example : "Does modifying this compound’ carboxylation ratio (Intervention) improve its tensile strength (Outcome) compared to unmodified analogs (Comparison) in polymer composites (Population)?"

Q. How should researchers design reproducible experiments for characterizing this compound’ physicochemical properties?

  • Protocol : Follow ISO-compliant methods for material characterization (e.g., ASTM D638 for tensile testing). Document reagent sources, equipment calibration, and environmental conditions (temperature, humidity) to ensure reproducibility .
  • Data Reporting : Use Supplementary Information (SI) files for raw instrumental outputs (e.g., NMR spectra, XRD patterns) and statistical codes .

Advanced Research Questions

Q. How can contradictory data on this compound’ catalytic efficiency be resolved across studies?

  • Analysis Strategy :

Perform meta-analysis using PRISMA guidelines to assess heterogeneity in experimental conditions (e.g., solvent polarity, catalyst loading) .

Validate findings via controlled replication studies with standardized parameters .

  • Case Study : A 2024 review attributed discrepancies in this compound’ activation energy (±15%) to unaccounted moisture levels during calorimetry .

Q. What advanced techniques optimize this compound’ synthesis yield while minimizing byproducts?

  • Methodology :

Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, temperature).

Use HPLC-MS to track intermediate species and refine kinetic models .

  • Data Integration : Pair reaction profiling with computational simulations (e.g., DFT calculations) to predict optimal pathways .

Q. How can researchers address ethical and reproducibility challenges in this compound-related interdisciplinary studies?

  • Guidelines :

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, particularly in collaborations involving toxicology or biomedical applications .

Use platforms like Zenodo for depositing protocols and negative results to combat publication bias .

Tables: Key Methodological Considerations

Research Phase This compound-Specific Challenges Recommended Tools References
Literature ReviewFragmented data across disciplinesBoolean search operators, PRISMA flowcharts
Experimental DesignParameter standardizationDoE, ASTM/ISO protocols
Data AnalysisResolving spectral ambiguitiesPCA (Principal Component Analysis), OpenSpecy
Peer ReviewTransparency in negative resultsRegistered Reports, PREreview

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.